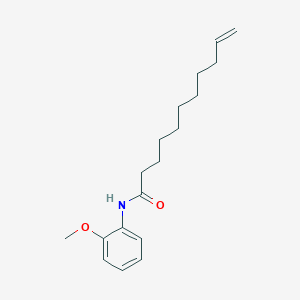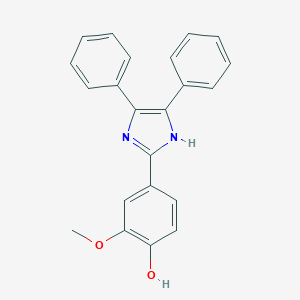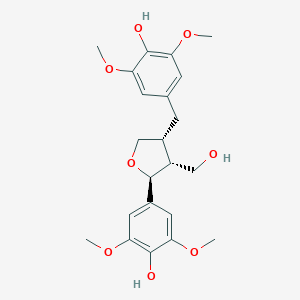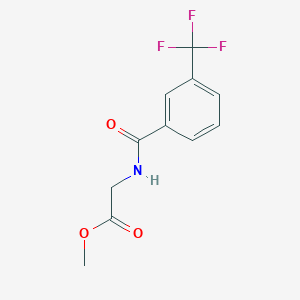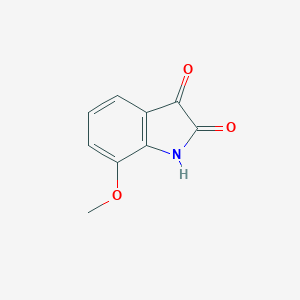![molecular formula C18H17ClN2O2S2 B188030 N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide CAS No. 6054-77-9](/img/structure/B188030.png)
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide, also known as CM-272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and survival.
Effets Biochimiques Et Physiologiques
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to cross the blood-brain barrier and inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide for lab experiments is its high potency and selectivity for GSK-3β inhibition. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide. One of the main areas of focus is the development of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide-based therapies for cancer, inflammation, and neurological disorders. Moreover, the elucidation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide may lead to the identification of new drug targets and the development of more effective therapies. Furthermore, the optimization of the synthesis method of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide and the development of new analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the reaction between 5-chloro-2-methylaniline and 6-ethoxy-2-mercaptobenzothiazole, followed by acetylation with acetic anhydride. This method has been optimized to achieve a high yield of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide with high purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer research, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Propriétés
Numéro CAS |
6054-77-9 |
|---|---|
Nom du produit |
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
Formule moléculaire |
C18H17ClN2O2S2 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-3-23-13-6-7-14-16(9-13)25-18(21-14)24-10-17(22)20-15-8-12(19)5-4-11(15)2/h4-9H,3,10H2,1-2H3,(H,20,22) |
Clé InChI |
VIGUJYRSUUGMJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



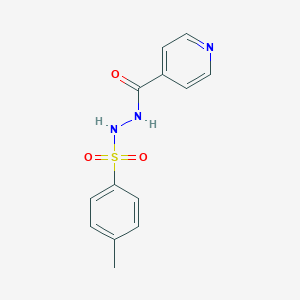
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
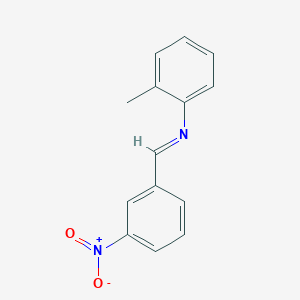
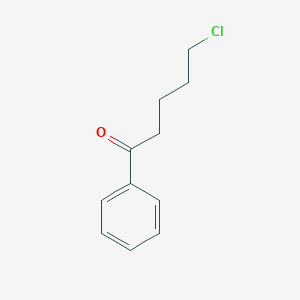
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
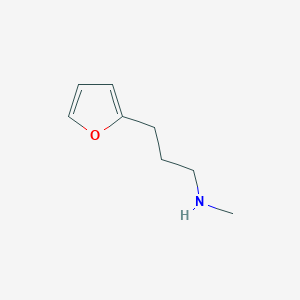
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
